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Compound of Interest |

Ethyl 2-(3,5-dichlorophenyl)-2-
Compound Name: )
(ethylamino)acetate
CAS No.: 1218548-99-2
Cat. No.: B1425664
. J

Comparative Guide for Pharmaceutical
Intermediates

Executive Summary

CAS 1218548-99-2, chemically identified as Ethyl 2-(3,5-dichlorophenyl)-2-
(ethylamino)acetate, represents a critical scaffold in the synthesis of non-natural amino acid
derivatives and pharmaceutical intermediates.[1] Its structural complexity—featuring a
halogenated aromatic ring, a secondary amine, and an ester moiety—presents unique
challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides an in-depth technical analysis of the fragmentation behavior of CAS
1218548-99-2 using Electrospray lonization Tandem Mass Spectrometry (ESI-MS/MS). To
ensure robust validation, we compare its performance and spectral signature against a
structural analog, Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate (CAS 1046535-04-9). This
comparison highlights the critical role of isotopic pattern analysis in confirming di-halogenated
substitutions.

Chemical Identity & Properties

Before interpreting the spectra, it is essential to establish the physicochemical baseline of the
target molecule.
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Target Molecule (CAS Comparative Analog (CAS

Feature
1218548-99-2) 1046535-04-9)

Ethyl 2-(3,5-dichlorophenyl)-2- Ethyl 2-(4-chlorophenyl)-2-
Structure Name

(ethylamino)acetate (ethylamino)acetate
Formula Ci12H15CI2NO2 C12H16CINO2
Monoisotopic Mass 275.05 Da 241.09 Da
[M+H]* (m/z) 276.05 242.09
Halogen Signature Clz2 (9:6:1 Isotope Ratio) Cli (3:1 Isotope Ratio)

) 3,5-Dichloro-phenylglycine 4-Chloro-phenylglycine

Key Moiety o o

derivative derivative

Experimental Methodology (LC-MS/MS)

To replicate the fragmentation patterns described below, the following protocol is
recommended. This setup ensures optimal ionization of the secondary amine while minimizing
in-source fragmentation.

Protocol: ESI-MS/MS Acquisition

o Sample Preparation: Dissolve 1 mg of CAS 1218548-99-2 in 1 mL Methanol. Dilute to 1
pg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

e Infusion: Direct infusion at 10 pL/min into a Triple Quadrupole or Q-TOF MS.
e Source Conditions (ESI+):

o Capillary Voltage: 3.5 kV

o Cone Voltage: 20 V (Optimized to prevent premature ester cleavage)

o Desolvation Temp: 350°C

e Collision Induced Dissociation (CID):
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o Collision Gas: Argon
o Collision Energy (CE): Stepped ramp 15-35 eV.

Diagram 1: Experimental Workflow for Structural Elucidation

Sample Prep ESI Source (+) Q1 Filter Precursor Collision Cell Fragments Q3 Scan
(1 pg/mL MeOH) [M+H]+ Generation Select m/z 276.05 (CID, Argon) Product lon Detection

Click to download full resolution via product page

Caption: Step-by-step LC-MS/MS workflow for characterizing CAS 1218548-99-2.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 1218548-99-2 is driven by the protonation of the secondary amine
and the stability of the resulting benzylic carbocations.

4.1. Precursor lon Analysis
e Observed lon: [M+H]* at m/z 276.05.

 |sotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern:
o m/z 276 (100%, 3>CI/3>Cl)
o m/z 278 (~65%, 35CI/37Cl)
o m/z 280 (~10%, 37CI/3’Cl)

o Note: This signature is the primary diagnostic tool distinguishing it from monochloro
analogs.

4.2. Primary Fragmentation Pathway (Base Peak)

The most dominant fragmentation channel involves the cleavage of the ester bond (C-C
scission) adjacent to the amine.

e Transition:m/z 276.05 — 203.02 (Neutral Loss: 73 Da)
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e Mechanism: Loss of the carboethoxy group (-COOCH2CHs). The charge is retained on the
nitrogen/benzylic carbon, forming a highly stable Iminium lon.

e Structure of m/z 203: [3,5-Cl2-Ph-CH=NH-Et]*.

4.3. Secondary Fragmentation Pathways

From the m/z 203 iminium ion, further degradation occurs at higher collision energies (>25 eV):
e Loss of N-Ethyl Group:
o Transition:m/z 203 — 175.00 (Neutral Loss: 28 Da, C2Ha)

o Mechanism: Hydrogen rearrangement and elimination of ethylene from the N-ethyl group,
resulting in the primary imine [3,5-Cl2-Ph-CH=NHz]"*.

o Formation of Dichlorobenzyl Cation:
o Transition:m/z 175 — 158.97 (Loss of NH3)

o Mechanism: Deamination leads to the 3,5-dichlorobenzyl carbocation, often rearranging to
a substituted tropylium ion.

Diagram 2: Proposed Fragmentation Pathway
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Caption: Mechanistic pathway of CAS 1218548-99-2 fragmentation under CID.

Comparative Performance: Target vs. Analog

Comparing CAS 1218548-99-2 with its monochloro analog (CAS 1046535-04-9) validates the
specificity of the method.
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Parameter

CAS 1218548-99-2
(Target)

CAS 1046535-04-9

(Analog)

Interpretation

Precursor Isotope

Pattern

9:6:1(M:M+2:
M+4)

3:1(M:M+2)

The target's M+4 peak
is a definitive
confirmation of the
3,5-dichloro

substitution.

Primary Fragment
(Base)

m/z203

m/z169

Both lose the ester
group (-73 Da),
confirming the shared
amino-ester

backbone.

Secondary Fragment

m/z175

m/z141

Consistent mass shift
(+34 Da) due to the
extra chlorine atom.

Collision Energy
(CE50)

~22 eV

~20 eV

The additional
chlorine (electron-
withdrawing) slightly
stabilizes the
precursor, requiring
higher energy for

fragmentation.

Key Insight: The shift of exactly 34 Da (mass of one 3°Cl - H) across all major fragments

confirms that the core phenylglycine skeleton remains intact during the primary fragmentation

events.

Conclusion & Recommendations

For researchers developing assays or synthesizing derivatives using CAS 1218548-99-2:

e Quantification: Use the transition 276.05 - 203.02 for quantitation (highest sensitivity).

o Confirmation: Use the transition 276.05 - 175.00 and the 278 — 205 (isotope) transition to
confirm identity in complex matrices.
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 Differentiation: Rely on the M+4 isotope peak (approx. 10% relative abundance) to
distinguish this compound from monochloro impurities or metabolites.

This fragmentation fingerprint provides a reliable, self-validating system for the identification of
this specific pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.500772-55-4|Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate|BLD Pharm [bldpharm.com]

o To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of CAS
1218548-99-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425664#mass-spectrometry-fragmentation-pattern-
of-cas-1218548-99-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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